molecular formula C22H34N4O2 B6027499 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide

Cat. No. B6027499
M. Wt: 386.5 g/mol
InChI Key: ZTTYZRWJNZLJAW-UHFFFAOYSA-N
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Description

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide, also known as IBOPA, is a compound that has been widely studied for its potential applications in scientific research. IBOPA is a synthetic compound that was first synthesized in the 1980s and has since been used in a variety of research studies.

Mechanism of Action

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide binds to the DAT, which is responsible for the reuptake of dopamine from the synapse. By binding to the DAT, this compound inhibits the reuptake of dopamine, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels can lead to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects:
The effects of this compound on the brain are complex and depend on a variety of factors, including the dose, route of administration, and duration of exposure. Some of the potential effects of this compound include increased locomotor activity, altered reward processing, and changes in dopamine signaling. Additionally, this compound has been shown to have potential applications in the treatment of neurological disorders, such as Parkinson's disease and addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide in lab experiments is its high affinity for the DAT, which makes it an excellent tool for studying the effects of drugs on dopamine signaling. Additionally, this compound is relatively easy to synthesize and can be used in a variety of experimental settings. However, there are also some limitations to using this compound, including its potential for non-specific binding and the need for specialized equipment for imaging studies.

Future Directions

There are many potential future directions for research on 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide. One area of interest is the development of new drugs for the treatment of addiction and other neurological disorders. Additionally, there is a need for further research on the mechanisms underlying the effects of this compound on dopamine signaling and the brain. Finally, there is a need for more studies investigating the potential applications of this compound in imaging studies of the brain and other organs.

Synthesis Methods

The synthesis of 2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide involves a multi-step process that begins with the reaction of 3-methylphenylpiperidin-4-amine with 2-chloroacetyl chloride to form N-(3-methylphenyl)piperidin-4-yl-2-chloroacetamide. This intermediate is then reacted with isobutylamine and sodium hydride to form this compound (this compound). The overall yield of this process is approximately 50%.

Scientific Research Applications

2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[1-(3-methylphenyl)-4-piperidinyl]acetamide has been widely studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine transporter (DAT) and can be used as a radioligand for imaging studies of the brain. This compound has also been used in studies investigating the role of dopamine in addiction and other neurological disorders. Additionally, this compound has been used as a tool for studying the effects of drugs on the brain and for developing new drugs for the treatment of neurological disorders.

properties

IUPAC Name

N-[1-(3-methylphenyl)piperidin-4-yl]-2-[1-(2-methylpropyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34N4O2/c1-16(2)15-26-12-9-23-22(28)20(26)14-21(27)24-18-7-10-25(11-8-18)19-6-4-5-17(3)13-19/h4-6,13,16,18,20H,7-12,14-15H2,1-3H3,(H,23,28)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTYZRWJNZLJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CCC(CC2)NC(=O)CC3C(=O)NCCN3CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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